molecular formula C22H20N2O5S B11250752 4-[(4-methoxyphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

4-[(4-methoxyphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11250752
M. Wt: 424.5 g/mol
InChI Key: APADISOAGURTGH-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzenesulfonyl)-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a methoxybenzenesulfonyl group, a phenyl group, and a benzoxazine ring

Properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C22H20N2O5S/c1-28-17-11-13-18(14-12-17)30(26,27)24-15-21(29-20-10-6-5-9-19(20)24)22(25)23-16-7-3-2-4-8-16/h2-14,21H,15H2,1H3,(H,23,25)

InChI Key

APADISOAGURTGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonyl)-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or thiol group.

    Substitution: The benzoxazine ring can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxybenzenesulfonyl)-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including polymers and advanced materials.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzenesulfonyl)-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors involved in inflammatory pathways, potentially inhibiting their activity.

    Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl chloride: Used as a precursor in the synthesis of the target compound.

    N-Phenylbenzoxazine: Shares the benzoxazine ring structure but lacks the sulfonyl and methoxy groups.

Uniqueness

4-(4-Methoxybenzenesulfonyl)-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxybenzenesulfonyl group enhances its potential as a pharmacophore, while the benzoxazine ring provides structural stability and versatility in chemical modifications.

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